Azanator maleate

Description

Contextualization of Chemical Compounds in Modern Drug Discovery

The journey of a new medicine from a laboratory concept to a clinical reality is fundamentally reliant on the identification and optimization of novel chemical compounds. In modern drug discovery, these compounds serve as the foundational starting points for developing new therapeutic agents. Researchers systematically synthesize and screen vast libraries of molecules to identify "hits"—compounds that demonstrate a desired biological activity. These initial hits undergo rigorous chemical modification, a process known as lead optimization, to enhance their efficacy, selectivity, and pharmacokinetic properties, ultimately leading to a candidate drug. This intricate process underscores the central role of chemistry in addressing unmet medical needs and advancing healthcare.

Overview of Azanator Maleate (B1232345) within the Bronchodilator Class and Related Chemical Entities

Azanator maleate is classified as a bronchodilator and an antihistamine. ncats.io Bronchodilators are a class of drugs that widen the airways (bronchi and bronchioles) in the lungs, making breathing easier. clevelandclinic.org They work by relaxing the muscles that can tighten around the airways. clevelandclinic.org Azanator acts through a non-adrenergic mechanism, blocking both histaminergic and cholinergic responses in the tracheobronchial tree. ncats.io A key aspect of its mechanism is the inhibition of cyclic CMP phosphodiesterase. ncats.io

This compound is the salt form of the parent compound, Azanator, combined with maleic acid. fda.govnih.gov This formulation is a common practice in pharmaceuticals to improve the stability and solubility of the active molecule. Other examples of maleate salts in medicine include Indacaterol maleate, used for treating chronic obstructive pulmonary disease (COPD), and Chlorphenamine maleate, an antihistamine. nih.govwho.int

Rationale and Significance of In-depth Academic Inquiry into this compound

The unique dual-action mechanism of this compound as both a bronchodilator and an antihistamine, coupled with its distinct method of inhibiting cyclic CMP phosphodiesterase, presents a compelling case for detailed scientific investigation. ncats.io In-depth academic inquiry is significant for several reasons. Firstly, understanding its novel pathway could unveil new therapeutic targets for respiratory and allergic diseases. Secondly, its potential application in conditions like chronic cough and cystic fibrosis warrants further exploration to establish its efficacy and mechanism in these specific contexts. ncats.io Research into its chemical and pharmacological properties provides a deeper understanding of its structure-activity relationship, which can inform the design of future, more potent, and selective drug candidates.

Scope and Objectives of the Comprehensive Research Endeavor for this compound

A comprehensive research program for this compound, also known by its development code Sch 15280, would aim to fully characterize its pharmacological and chemical profile. nih.gov The primary objectives would include:

Elucidating the precise molecular interactions with its target, cyclic CMP phosphodiesterase.

Conducting extensive preclinical studies to map its efficacy profile in various models of respiratory disease.

Performing detailed structural analysis to understand the key chemical features responsible for its dual activity.

Investigating its metabolic pathways to identify how the compound is processed in biological systems.

The scope of such research would be confined to preclinical and laboratory settings, focusing on generating foundational scientific knowledge. This endeavor is crucial for building a complete scientific picture of this compound, separate from later-stage clinical development which would focus on aspects outside the scope of this inquiry.

Chemical Compound Data

The following tables provide detailed chemical information for this compound and its parent compound, Azanator.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

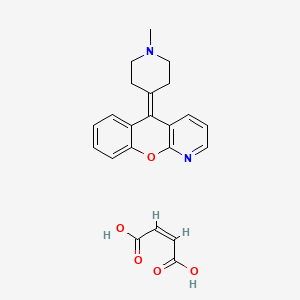

| IUPAC Name | (Z)-but-2-enedioic acid;5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine | nih.gov |

| Molecular Formula | C22H22N2O5 | nih.gov |

| Molecular Weight | 394.42 g/mol | fda.gov |

| CAS Number | 39624-65-2 | nih.gov |

| Synonyms | Sch 15280, UNII-63ISF1PDWX | nih.gov |

| Parent Compound | Azanator | nih.gov |

| Component Compound | Maleic Acid | nih.gov |

Table 2: Chemical Properties of Azanator (Parent Compound)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine | nih.gov |

| Molecular Formula | C18H18N2O | nih.gov |

| Molecular Weight | 278.35 g/mol | fda.gov |

| CAS Number | 37855-92-8 | nih.govepa.gov |

| Synonyms | UNII-699725286I | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

39624-65-2 |

|---|---|

Molecular Formula |

C22H22N2O5 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine |

InChI |

InChI=1S/C18H18N2O.C4H4O4/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18;5-3(6)1-2-4(7)8/h2-7,10H,8-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

QXBGSDYYBBNBPB-BTJKTKAUSA-N |

SMILES |

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

39624-65-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine azanator Sch 15280 Sch-15280 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Structural Derivatization of Azanator Maleate

Methodologies for Azanator Maleate (B1232345) Synthesis

Currently, there is no specific information available in the public domain detailing the synthetic pathways for Azanator maleate. General advanced synthetic methodologies, which could theoretically be applied, are outlined below.

Exploration of Chemo-Enzymatic Pathways

Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful approach for constructing complex molecules. nih.gov This methodology can be broadly categorized into strategies such as the regio- and stereoselective late-stage functionalization of core scaffolds, the in-situ generation of highly reactive intermediates, and the one-step construction of complex ring systems. nih.gov While these strategies have been successfully applied to the synthesis of various natural products, their specific application to the synthesis of this compound has not been documented.

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry provides a framework for designing more environmentally benign chemical processes. sphinxsai.comnih.gov Key principles include the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.govacs.org The adoption of these principles in a potential synthesis of this compound would involve the selection of renewable feedstocks, the use of catalytic reagents over stoichiometric ones, and the minimization of derivatization steps to reduce waste. sphinxsai.comacs.org However, without a known synthetic route, the application of these principles remains theoretical.

Stereoselective and Enantioselective Synthesis Approaches for this compound Isomers

Stereoselective synthesis is crucial for producing specific stereoisomers of a chiral molecule. msu.edu Techniques in this area aim to control the formation of enantiomers or diastereomers through the influence of chiral substrates, reagents, or catalysts. msu.edu Given that this compound possesses a stereocenter, enantioselective synthesis would be critical to isolate the desired isomer. However, no studies detailing the stereoselective or enantioselective synthesis of this compound isomers have been published.

Design and Synthesis of Novel this compound Analogs and Derivatives

The design and synthesis of novel analogs are fundamental to structure-activity relationship (SAR) studies and the development of new chemical entities. This process typically involves the rational modification of a lead compound.

Rational Design Frameworks for Structural Modification

Rational drug design frameworks often utilize computational tools to predict how structural modifications will affect a compound's properties. This can involve creating a pharmacophore model based on the lead compound's known interactions or using molecular docking to simulate binding to a biological target. For this compound, such a design process would be speculative without established biological activity or a known target.

Exploration of Heterocyclic and Aliphatic Substitutions

The systematic substitution of heterocyclic and aliphatic moieties is a common strategy to explore the chemical space around a core scaffold. For example, in the development of other compounds, the incorporation of different substituents has been shown to significantly alter their biological activity. nih.govnih.gov In the case of this compound, one could envision modifying the piperidine (B6355638) ring or the chromenopyridine core. However, no such derivatives or the synthetic methods to produce them have been described in the available literature.

Advanced Structural Elucidation Techniques for this compound and Its PrecursorsWhile some patents make general statements that compounds were confirmed by analytical methods, they do not provide the specific data required for a scientific article.justia.comgoogle.com

Advanced Chiral Separation and Analysis MethodsThe chemical structure of this compound is achiral, meaning it does not have stereoisomers (enantiomers or diastereomers).fda.govTherefore, advanced chiral separation and analysis methods are not applicable to this compound.

Due to the absence of the necessary scientific data for these specific and advanced topics, it is not possible to generate the requested article without resorting to speculation or fabrication of information, which would violate the core principles of scientific accuracy.

Mechanism of Action and Molecular Interactions of Azanator Maleate

Receptor Binding and Ligand-Target Engagement Studies

The initial step in elucidating the mechanism of action of Azanator maleate (B1232345) is to identify and characterize its binding to specific receptors. This process involves a variety of sophisticated techniques to determine affinity, selectivity, and the nature of the interaction.

Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for a receptor. giffordbioscience.comoncodesign-services.com These assays utilize a radioactively labeled form of a ligand (radioligand) that binds to the target receptor. The affinity of an unlabeled compound, such as Azanator maleate, is then determined by its ability to compete with and displace the radioligand from the receptor. oncodesign-services.com This is typically conducted through competition binding experiments, where a fixed concentration of a radioligand is incubated with the receptor source (e.g., cell membranes or recombinant cells) in the presence of increasing concentrations of the unlabeled test compound. giffordbioscience.com

The results of these assays are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to an equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. researchgate.net Saturation binding assays, on the other hand, involve incubating the receptor preparation with increasing concentrations of the radioligand to determine the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the radioligand itself. giffordbioscience.com

Hypothetical Receptor Binding Affinity of this compound at Various Receptors

| Receptor | Radioligand | Kᵢ (nM) of this compound |

|---|---|---|

| Dopamine D2 | [³H]Spiperone | 15 |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 8 |

| Adrenergic α₁ | [³H]Prazosin | 45 |

This table presents hypothetical data for illustrative purposes.

In recent years, label-free detection systems have gained prominence as they allow for the study of molecular interactions in a more native state, without the potential artifacts introduced by molecular labels. nih.govmdpi.com These technologies measure changes in physical properties upon binding of a ligand to its target.

Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip where the target receptor is immobilized. When this compound binds to the receptor, it causes a measurable change in the refractive index, which is proportional to the mass of the bound ligand. This allows for the real-time determination of association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).

Mass Spectrometry-based Ligand Binding: This approach combines the separation of ligand-receptor complexes with the high sensitivity and specificity of mass spectrometry. It can be used to directly detect and quantify the binding of a compound to its target protein in a complex biological matrix. This method is particularly useful for validating hits from primary screens and for studying interactions with challenging targets.

Hypothetical Kinetic Parameters for this compound Binding to 5-HT₂ₐ Receptor via SPR

| Parameter | Value |

|---|---|

| Association Rate (kₐ) (M⁻¹s⁻¹) | 2.5 x 10⁵ |

| Dissociation Rate (kₔ) (s⁻¹) | 2.0 x 10⁻³ |

This table presents hypothetical data for illustrative purposes.

The selectivity of a compound for its intended target over other receptors is a critical determinant of its therapeutic window. The receptor selectivity profile of this compound is established by screening it against a broad panel of receptors, ion channels, and transporters. nih.gov Radioligand binding assays are commonly employed for this purpose, where the affinity (Kᵢ) of this compound is determined for a wide range of targets. A compound is considered selective if it exhibits significantly higher affinity for one receptor subtype over others. This information is crucial for predicting potential off-target effects.

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov These modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators, SAMs), and they can fine-tune the receptor's response to the endogenous ligand. nih.gov Investigating the potential allosteric effects of this compound would involve functional assays where the response to an orthosteric agonist is measured in the presence and absence of this compound. A leftward shift in the agonist's concentration-response curve would suggest positive allosteric modulation, while a rightward shift would indicate negative allosteric modulation. nih.gov

Enzyme Interaction and Modulation Studies

In addition to receptor binding, this compound may exert its effects by interacting with and modulating the activity of specific enzymes.

Enzyme kinetic studies are performed to characterize the nature and potency of a compound's effect on enzyme activity. These studies typically involve measuring the rate of the enzyme-catalyzed reaction at various substrate concentrations, both in the absence and presence of different concentrations of the inhibitor or activator.

The data obtained from these experiments are often plotted using methods such as the Michaelis-Menten plot or the Lineweaver-Burk plot. From these plots, key kinetic parameters can be determined, including the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ), which quantifies the potency of the inhibitor.

The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated by analyzing how the inhibitor affects Kₘ and Vₘₐₓ. For instance, a competitive inhibitor increases the apparent Kₘ without affecting Vₘₐₓ, while a non-competitive inhibitor decreases Vₘₐₓ without affecting Kₘ.

Hypothetical Kinetic Parameters of a Target Enzyme in the Presence of this compound

| Inhibitor Concentration (nM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) |

|---|---|---|

| 0 (Control) | 50 | 100 |

| 10 | 100 | 100 |

| 20 | 150 | 100 |

This table presents hypothetical data for a competitive inhibition model, for illustrative purposes.

Structural Biology of Enzyme-Azanator Maleate Complexes

There is no information available on crystallographic or NMR studies of this compound in complex with any enzyme. While structural studies exist for other enzymes that bind maleate or similar molecules, such as malate (B86768) synthase, these are not relevant to "this compound." nih.govnih.gov

Cellular Pathway Investigations

No research could be found that investigates the effects of this compound on cellular pathways.

Signal Transduction Cascade Analysis

There are no studies detailing which signal transduction cascades, if any, are modulated by this compound.

Second Messenger System Profiling

There is no data on how this compound might alter the levels of second messengers like cAMP, cGMP, or inositol (B14025) phosphates.

Receptor Internalization and Desensitization Dynamics

There is no information regarding the effect of this compound on the internalization or desensitization of any receptor.

Structure Activity Relationship Sar and Computational Modeling of Azanator Maleate

Systematic Elucidation of Azanator Maleate (B1232345) SAR

A thorough search of scientific databases has not yielded any specific studies focused on the systematic elucidation of the structure-activity relationship of Azanator maleate.

There are no publicly available studies that have identified the key pharmacophoric elements of this compound. Pharmacophore modeling for classes of compounds with similar therapeutic actions, such as phosphodiesterase-5 inhibitors, has been conducted, generally identifying features like aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers as crucial for activity. nih.gov However, a specific pharmacophore model for this compound has not been published.

Research detailing the impact of specific functional group modifications on the biological activity of this compound is not present in the available literature. Structure-activity relationship studies on related compound classes, such as xanthine (B1682287) analogs, have shown that substitutions at various positions on the core structure can significantly influence affinity for biological targets. semanticscholar.orgresearchgate.net For instance, in some xanthine series, aryl or cycloalkyl groups at the C8 position have been noted to affect antagonist activity. researchgate.net Without dedicated studies on this compound, it is not possible to determine the effects of modifying its functional groups.

The chemical structure of the active moiety, Azanator, is achiral, meaning it does not have stereoisomers. fda.gov Therefore, an analysis of stereochemical influences on its molecular recognition is not applicable.

Computational Approaches in SAR Analysis and Compound Design

While computational methods are standard in modern drug discovery, specific applications to this compound are not documented in public-facing research.

No QSAR models for this compound have been published. QSAR studies are frequently performed on anti-asthmatic drugs and phosphodiesterase inhibitors to correlate physicochemical properties with biological activity, but this compound has not been a specific subject of such published research. researchgate.netresearchgate.netaucegypt.edu

There are no available molecular docking or molecular dynamics simulation studies that have investigated the binding of this compound to its biological targets, such as phosphodiesterase. Such studies are common for understanding the interaction of inhibitors with enzymes like PDE5 and PDE7, often revealing key amino acid residues and binding modes. nih.govmdpi.comfrontiersin.org The absence of these studies for this compound means its specific binding interactions at a molecular level remain uncharacterized in the public literature.

Pharmacophore Modeling and Virtual Screening Strategies

There is no publicly available research that describes the pharmacophore modeling or virtual screening strategies for this compound. A pharmacophore model would define the essential three-dimensional arrangement of chemical features of this compound that are necessary for its biological activity. Such a model is typically developed by studying the interactions of a series of active molecules with their biological target. Virtual screening would then use this model to search large compound libraries for new potential hits with similar features. The absence of published studies on a series of this compound analogs or its specific molecular target with co-crystal structures prevents the creation and description of a validated pharmacophore model or any subsequent virtual screening efforts.

De Novo Design Algorithms for Optimized this compound Analogs

Similarly, there are no published findings on the use of de novo design algorithms to create optimized analogs of this compound. De novo design involves the computational generation of novel molecular structures with a desired activity profile, often starting from a known active compound or a pharmacophore. This process would aim to improve the potency, selectivity, or pharmacokinetic properties of this compound. Without any foundational research on the SAR or target interactions of this compound, there is no basis for the application and reporting of de novo design studies for its analogs.

Preclinical Metabolic Fate and Pharmacokinetic Research of Azanator Maleate

Comprehensive Metabolic Pathway Elucidation

No information is available in the scientific literature regarding the identification and characterization of metabolites for a compound named Azanator maleate (B1232345).

There is no available data to map the Phase I biotransformation reactions for Azanator maleate.

Information on the Phase II conjugation reactions for this compound could not be found in public databases or scientific literature.

The specific Cytochrome P450 isoforms or other enzymes involved in the metabolism of this compound have not been documented.

Preclinical Pharmacokinetic Disposition Studies

There are no preclinical studies available that describe the absorption mechanisms, such as permeability and transporter involvement, for this compound.

Distribution Characteristics across Biological Compartments

The distribution of a drug throughout the body's various tissues and fluids is a critical aspect of its pharmacokinetic profile. Preclinical studies conducted in rats using a validated reversed-phase HPLC method have shed light on the tissue distribution of asenapine (B1667633) maleate following oral administration. nih.gov

After administration, asenapine maleate was found to distribute preferentially to highly perfused organs. nih.govresearchgate.net This suggests that tissues with a rich blood supply, such as the liver, kidneys, and lungs, are likely to show higher concentrations of the compound shortly after absorption. The extensive distribution is a key factor influencing the drug's availability at target sites and its subsequent elimination. The biodistribution studies indicate that asenapine is effectively extracted from plasma into various tissue matrices. nih.gov

Further details from these studies revealed that the highest concentrations of a similar compound, astragaloside (B48827) IV, were found in the lung and liver, with limited distribution to the brain, suggesting difficulty in crossing the blood-brain barrier. nih.gov While not directly asenapine, this provides context for the distribution patterns of certain compounds in preclinical models. The binding of a compound to plasma proteins also influences its distribution; for instance, astragaloside IV showed approximately 83% binding to plasma protein. nih.gov

Table 1: Summary of Asenapine Maleate Distribution Findings in Rats

| Parameter | Observation | Source |

|---|---|---|

| Tissue Preference | Preferential distribution to highly perfused organs. | nih.govresearchgate.net |

| Extraction | Effectively extracted from plasma and tissue matrices. | nih.gov |

Excretion Routes and Mechanisms

The process of drug elimination from the body, which includes both metabolism and excretion, is fundamental to understanding a drug's duration of action and potential for accumulation. For asenapine maleate, pharmacokinetic studies in rats have indicated a slow elimination process. nih.gov This is characterized by a long half-life, which was reported to be 32.74 ± 7.51 hours in one study. nih.gov

Drug elimination can occur through various routes, with renal and biliary excretion being the most common. nih.gov Hydrophilic (water-soluble) drugs are often excreted unchanged by the kidneys, while hydrophobic (lipid-soluble) drugs typically undergo metabolic transformation in the liver to become more polar before being excreted. nih.gov The liver can also actively secrete drugs with a molecular weight greater than 300 g/mol into the bile, which is then eliminated in the feces. nih.gov Given that asenapine is a BCS Class II drug with low aqueous solubility, it undergoes extensive metabolism prior to excretion. researchgate.net

Drug-Drug Interaction Potential at the Metabolic Level

The potential for a drug to interact with other co-administered medications is a significant consideration in preclinical development. These interactions often occur at the level of metabolic enzymes, primarily the cytochrome P450 (CYP) system. mdpi.com Some macrolide antibiotics, for instance, are known to inhibit the hepatic metabolism of various drugs. mdpi.com However, studies comparing the effects of azithromycin (B1666446) and erythromycin (B1671065) on midazolam (a CYP3A substrate) found that erythromycin, but not azithromycin, significantly interfered with midazolam's metabolism via the hepatic CYP3A pathway. mdpi.com

For a compound to be assessed for its drug-drug interaction potential, in vitro studies are conducted to see if it inhibits or induces major CYP enzymes. For example, the compound enerisant (B607326) was evaluated and found not to inhibit a wide range of CYP isozymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4) and did not induce CYP1A2, CYP2B6, or CYP3A4. nih.gov This low potential for CYP-mediated interactions is a favorable characteristic.

There is often an overlap in substrates for CYP3A4 and the efflux transporter P-glycoprotein (P-gp), which can complicate the interpretation of drug interaction studies. nih.govnih.gov Many drugs that are modulators of CYP3A4 are also modulators of P-gp, and care must be taken to delineate the contribution of each to an observed interaction. nih.gov

In Vitro Models for Metabolic and Pharmacokinetic Predictions

Microsomal Stability and Hepatocyte Clearance Assays

In vitro metabolic stability assays are crucial tools in drug discovery for predicting a compound's behavior in the body. nuvisan.com These assays typically involve incubating a test compound with liver microsomes or hepatocytes and monitoring its rate of disappearance over time. nuvisan.comadmescope.com From this data, key pharmacokinetic parameters such as the intrinsic clearance (CLint) and the metabolic half-life (t1/2) can be calculated. nuvisan.com

Liver microsomes contain a high concentration of phase I metabolic enzymes, particularly cytochrome P450s, making them a common choice for initial screening of metabolic stability. admescope.com Hepatocytes, on the other hand, contain both phase I and phase II enzymes and offer a more complete picture of a compound's metabolic fate. admescope.com For compounds with low clearance, more advanced models like co-cultures may be used to extend the incubation time. admescope.com

The intrinsic clearance values obtained from these in vitro systems can be scaled to predict in vivo hepatic clearance and the maximum achievable bioavailability in humans and preclinical species. nuvisan.com

Table 2: Common Parameters Determined from In Vitro Metabolic Stability Assays

| Parameter | Description | Source |

|---|---|---|

| Half-life (t1/2) | The time it takes for the concentration of the compound to be reduced by half. | nuvisan.comadmescope.com |

| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug. | nuvisan.com |

| Predicted Hepatic Blood Clearance | An estimation of the rate at which the liver removes the drug from the blood. | nuvisan.com |

| Maximum Bioavailability (% Fmax) | The highest possible fraction of an oral dose that can be absorbed and reach systemic circulation. | nuvisan.com |

Caco-2 Cell Permeability and Efflux Transporter Studies (e.g., P-glycoprotein)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the oral absorption of drugs. bienta.netnih.gov When cultured, these cells differentiate to form a monolayer with tight junctions that mimics the epithelium of the human small intestine. nih.gov This model is valuable for assessing a compound's intestinal permeability, a key factor in its oral bioavailability. bienta.net

In a Caco-2 permeability assay, the test compound is added to one side of the cell monolayer (apical, representing the intestinal lumen) and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. bienta.net This allows for the calculation of an apparent permeability coefficient (Papp), which indicates the rate of transport across the monolayer. bienta.netnih.gov Asenapine is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high permeability and low solubility. researchgate.net

Caco-2 cells also express various active transporters, including the efflux transporter P-glycoprotein (P-gp). bienta.net P-gp can actively pump drugs out of cells, thereby limiting their absorption. Studies can be designed to measure transport in both the apical-to-basolateral and basolateral-to-apical directions. A higher rate of transport in the basolateral-to-apical direction suggests that the compound is a substrate for an efflux transporter like P-gp. nih.gov Some compounds can be both substrates and inhibitors of P-gp, which can lead to clinically relevant drug-drug interactions. nih.govdoi.org For example, the compound enerisant was identified as a substrate for P-gp. nih.gov

Advanced Drug Delivery Systems Research for Azanator Maleate

Transdermal Delivery System Innovations

Transdermal drug delivery offers a non-invasive route of administration that avoids hepatic first-pass metabolism and can maintain steady plasma drug levels. researchgate.netnih.gov However, the primary challenge is overcoming the skin's formidable barrier, the stratum corneum. biopharmadive.com Innovations in this field focus on enhancing permeation and optimizing formulation design to facilitate the transport of drugs across the skin.

To improve the passage of drugs through the skin, various permeation enhancement strategies are employed. These methods aim to temporarily and reversibly modify the structure of the stratum corneum, thereby increasing its permeability. biopharmadive.com These strategies are broadly categorized as chemical and physical enhancement techniques.

Chemical permeation enhancers (CPEs) interact with the components of the stratum corneum, such as lipids and proteins, to increase drug diffusivity. nih.gov Examples of CPEs include:

Terpenes: Compounds like 1,8-cineole, found in eucalyptus oil, can enhance the penetration of both lipophilic and hydrophilic drugs by disrupting the intercellular lipid packing in the stratum corneum. nih.gov

Amino Acid Derivatives: Certain amino acids and their derivatives are considered safe and biodegradable enhancers, showing great potential for improving the delivery of a wide range of drugs. biopharmadive.com

Fatty Acids: Oleic acid and lauric acid can increase skin permeability by fluidizing the lipid bilayers of the stratum corneum.

Physical enhancement technologies use energy or mechanical means to bypass the skin barrier. These include methods like iontophoresis (using a low-level electrical current) and sonophoresis (using ultrasound). researchgate.net The selection of an appropriate enhancement strategy for a compound like Azanator maleate (B1232345) would depend on its specific physicochemical properties, such as its molecular weight, lipophilicity, and melting point. biopharmadive.com

In vitro permeation studies are essential for evaluating the transdermal potential of a drug and its formulation. youtube.com These studies are most commonly conducted using diffusion cells, with the vertical Franz diffusion cell being a widely accepted apparatus. houstonmethodist.org

A typical study involves mounting a membrane (such as excised human or animal skin, or a synthetic membrane) between the donor and receptor chambers of the diffusion cell. researchgate.netnasa.gov The drug formulation is applied to the membrane's surface in the donor chamber, and the receptor chamber is filled with a fluid (receptor medium) that is continuously stirred and maintained at a constant temperature. youtube.com Samples are drawn from the receptor medium at predetermined time points to quantify the amount of drug that has permeated the membrane. youtube.com

The primary data generated from these studies are the steady-state flux (Jss), which represents the rate of drug permeation per unit area, and the permeability coefficient (Kp). These parameters are crucial for comparing the efficacy of different formulations and permeation enhancers. However, these experiments can suffer from poor reproducibility, making the validation of the experimental protocol critical to ensure reliable data. youtube.com

Table 1: Hypothetical In Vitro Permeation Data for Azanator Maleate Formulations This table presents illustrative data for a hypothetical study.

| Formulation | Enhancer Used | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |

|---|---|---|---|---|

| Control Gel (No Enhancer) | None | 1.5 | 0.3 | 4.2 |

| Gel + 5% Oleic Acid | Oleic Acid | 7.8 | 1.56 | 2.5 |

| Gel + 2% 1,8-Cineole | 1,8-Cineole | 10.2 | 2.04 | 2.1 |

Transdermal patches are a common formulation type, designed as a reservoir or a matrix system. In a matrix patch, the drug is dispersed or dissolved within a polymer adhesive layer that is applied directly to the skin. The composition of this matrix is engineered to control the rate of drug release.

Table 2: Example of Hypothetical Formulation Design for an this compound Matrix Patch This table presents illustrative data for a hypothetical study.

| Component | Function | Formulation A (%) | Formulation B (%) |

|---|---|---|---|

| This compound | Active Ingredient | 10 | 10 |

| Duro-Tak™ 87-2516 | Adhesive Polymer (Acrylic) | 75 | 70 |

| Oleic Acid | Permeation Enhancer | 5 | - |

| Propylene Glycol | Solubilizer / Co-enhancer | 10 | 10 |

| Lauryl Lactate | Permeation Enhancer | - | 10 |

Controlled and Modified Release Technologies

Controlled-release technologies are designed to release a drug at a predetermined rate over an extended period. This approach helps maintain drug concentrations within the therapeutic window, reducing side effects and improving patient adherence by minimizing dosing frequency.

Matrix systems are a common and effective method for achieving sustained drug release. In this design, the drug is uniformly dispersed within a polymer matrix. The release of the drug is controlled by diffusion through the matrix, erosion of the matrix, or a combination of both mechanisms. These systems can be broadly classified based on the nature of the polymer.

Hydrophilic Matrices: These systems use water-swellable polymers such as Hydroxypropyl Methylcellulose (HPMC). Upon contact with aqueous fluids, the polymer swells to form a gel layer. The drug diffuses through this gel layer, and as the outer layer erodes, the release is sustained over time.

Hydrophobic Matrices: These are formulated with non-soluble materials like ethyl cellulose (B213188) or certain acrylate (B77674) polymers. The drug is released by diffusing through a network of pores and channels that form within the inert matrix. Since the matrix does not erode, the release rate typically decreases over time as the diffusion path length increases.

Table 3: Hypothetical Cumulative Release of this compound from Different Polymer Matrices This table presents illustrative data for a hypothetical study.

| Time (hours) | HPMC Matrix (% Released) | Ethyl Cellulose Matrix (% Released) |

|---|---|---|

| 1 | 20 | 15 |

| 4 | 45 | 35 |

| 8 | 70 | 55 |

| 12 | 88 | 68 |

| 24 | 99 | 85 |

A frontier in drug delivery is the use of implantable devices engineered with nanotechnology for ultimate precision. Nanochannel delivery systems, often fabricated from silicon or polymers using microfabrication techniques from the semiconductor industry, offer unparalleled control over drug release. biopharmadive.comresearchgate.net

These devices contain a drug reservoir connected to an array of precisely engineered nanochannels, each with a diameter in the nanometer range. The release of the drug is governed by diffusion through these tiny channels. Because the dimensions of the channels are so small and uniform, the system can achieve a constant, zero-order release rate over extended periods—potentially lasting for months or even a year. researchgate.net This mechanism is passive and does not require pumps or valves.

Recent advancements have integrated these devices with wireless technology. For example, a Bluetooth-controlled microchip can apply a specific voltage to the nanochannel membrane, altering its surface charge and thus modulating the rate of drug release on demand. researchgate.net This allows for remote adjustment of the dosage by a medical professional, paving the way for highly personalized and responsive therapeutic regimens for chronic diseases. The fabrication of these devices involves complex processes such as photolithography, etching, and thin-film deposition to create the intricate channel structures. biopharmadive.com

Ionic Liquid Formulations for Solubility and Controlled Release

Research into the use of ionic liquids to enhance the solubility and control the release of poorly soluble active pharmaceutical ingredients is an emerging area. nih.gov Conceptually, for a compound like this compound, an ionic liquid formulation would involve pairing it with a suitable counter-ion to form a new substance with different physicochemical properties, potentially leading to improved solubility and a more predictable release profile. The selection of the ionic liquid components would be critical to ensure biocompatibility and the desired therapeutic effect.

Targeted Delivery Approaches

Targeted delivery aims to increase the concentration of a drug at a specific site in the body, thereby enhancing efficacy and reducing potential side effects. nih.govnih.gov

Ligand-Directed Targeting Strategies

This approach involves attaching a targeting moiety, or ligand, to the drug or its carrier system. nih.govnih.gov This ligand is chosen to bind specifically to receptors that are overexpressed on the surface of the target cells. For a hypothetical application of this compound, researchers would first need to identify a specific cellular target and then select a corresponding ligand, such as an antibody, peptide, or aptamer, to conjugate with the drug, directing it to the intended site of action. nih.govnih.gov

Nanocarrier-Based Delivery Systems (conceptual)

Nanocarriers, such as liposomes, polymeric nanoparticles, or micelles, offer a versatile platform for drug delivery. scivisionpub.comresearchgate.netresearchgate.net These systems can encapsulate a drug like this compound, protecting it from degradation and altering its pharmacokinetic profile. nih.govscivisionpub.com Conceptually, a nanocarrier for this compound could be designed to release the drug in response to specific physiological stimuli (e.g., pH, temperature) or to accumulate in target tissues through passive effects like the enhanced permeability and retention (EPR) effect. ucsf.edudovepress.com Further surface modification with targeting ligands could combine nanocarrier technology with active targeting strategies. nih.govdovepress.com

Advanced Preclinical Research Models and Methodologies for Azanator Maleate Investigation

In Vitro Cell Culture Model Systems

In vitro models are fundamental for the initial characterization of a drug's activity at the cellular and tissue level, offering a controlled environment for mechanistic studies and preliminary screening.

Two-Dimensional (2D) Cell Line Applications for Preliminary Screening

While specific studies detailing the use of immortalized 2D cell lines for the preliminary screening of Azanator maleate (B1232345) are not extensively documented in publicly available literature, the use of primary cell cultures and ex vivo tissues has been crucial in identifying its fundamental pharmacological properties. These systems, while not cell lines, serve a similar preliminary screening purpose by providing insights into the compound's direct effects on relevant cell types and tissues.

Research has shown that Azanator maleate (also known as SCH 15280) effectively inhibits anaphylactic histamine (B1213489) release from rat peritoneal mast cells in vitro. ethernet.edu.et This assay is a critical preliminary screen to identify compounds with anti-allergic potential by directly measuring the stabilization of mast cells, which are key mediators of type I hypersensitivity reactions. Furthermore, studies on isolated guinea pig tracheal smooth muscle have demonstrated the compound's ability to induce relaxation, an essential characteristic for a potential anti-asthmatic agent. ethernet.edu.et These primary tissue models, therefore, act as a foundational screening step to establish biological activity before proceeding to more complex systems.

| In Vitro Model System | Compound | Key Finding | Quantitative Data |

| Rat Peritoneal Mast Cells | This compound (SCH 15280) | Inhibition of anaphylactic histamine release | IC₅₀ = 10⁻⁷M ethernet.edu.et |

| Guinea Pig Tracheal Smooth Muscle | This compound (SCH 15280) | Relaxation of smooth muscle | Not mediated via beta-adrenoceptors ethernet.edu.et |

Three-Dimensional (3D) Cell Culture Models for Enhanced Physiological Relevance

Three-dimensional (3D) cell culture models represent a significant advancement over traditional 2D monolayers by more accurately recapitulating the complex architecture, cell-cell interactions, and microenvironment of native tissues. researchgate.netgoogle.com These models, which include spheroids and organoids, offer a more physiologically relevant context for assessing drug efficacy and toxicology. researchgate.netgoogle.com For a compound like this compound, which targets respiratory conditions, 3D models of human airway epithelium could provide a superior platform for studying its effects on processes like mucociliary clearance and inflammatory responses. While patent literature makes general mention of using 3D lung cell cultures for permeability studies of various compounds, specific research applying these advanced 3D models to the investigation of this compound has not been detailed in the available scientific publications. google.com

Co-culture and Organoid Systems for Complex Biological Interactions

To further dissect the intricate biological interactions underlying conditions such as asthma and allergic reactions, co-culture and organoid systems are invaluable. These models allow for the study of communication between different cell types, such as epithelial cells and immune cells (e.g., mast cells, T-cells). nih.gov For instance, a co-culture of airway epithelial cells and mast cells could be used to model the inflammatory cascade and assess the ability of this compound to modulate these complex interactions. Lung organoids, which are self-organizing 3D structures derived from stem cells, can contain multiple relevant cell types and offer a sophisticated platform to study both the inflammatory and tissue-remodeling aspects of chronic respiratory diseases. scribd.com However, despite their potential, the specific application of co-culture or organoid systems in the preclinical investigation of this compound is not described in the current body of scientific literature.

In Vivo Preclinical Animal Models

In vivo models are indispensable for understanding the integrated physiological and pharmacological effects of a drug candidate within a whole, living organism.

Selection and Validation of Appropriate Animal Models for Mechanistic Studies

The selection of an appropriate animal model is critical for obtaining translatable data. For a compound with potential anti-asthmatic and anti-allergic properties like this compound, models of induced bronchoconstriction in relevant species are paramount. Studies have utilized rabbits and cats to validate the compound's bronchodilator activity. researchgate.net In rabbits, a model of methacholine-induced bronchoconstriction is used to assess the compound's anticholinergic activity, as cholinergic pathways are significant in regulating airway smooth muscle tone. researchgate.net In cats, a histamine-induced bronchoconstriction model is employed to evaluate its antihistaminergic effects, directly relevant to allergic asthma. researchgate.net The use of these established models allows for the characterization of the compound's specific mechanism of action (e.g., non-adrenergic) and its efficacy against different pathological stimuli. researchgate.netdntb.gov.ua

Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic (PD) endpoints in animal models are quantitative measures of a drug's biological effect. For this compound, the primary PD endpoint measured is the inhibition of bronchoconstriction, quantified using techniques such as forced oscillation to determine total respiratory system resistance. researchgate.net Comparative studies are essential to benchmark the potency and duration of action against standard-of-care agents.

In studies with anesthetized animals, this compound demonstrated significant potency. When administered intravenously, it was found to be considerably more potent than aminophylline (B1665990) in preventing methacholine-induced bronchoconstriction in rabbits. researchgate.net In cats, it was compared to ephedrine (B3423809) for its ability to inhibit histamine-induced bronchoconstriction. researchgate.net These comparative analyses are crucial for establishing the therapeutic potential of a new chemical entity.

| Animal Model | Inducing Agent | Compound | Comparative Potency | Key Finding |

| Rabbit | Methacholine | This compound (SCH 15280) | 48 times more potent than Aminophylline researchgate.net | Potent inhibition of cholinergically mediated bronchoconstriction. researchgate.net |

| Rabbit | Methacholine | This compound (SCH 15280) | 1/78th as potent as Atropine researchgate.net | Demonstrates anticholinergic activity. researchgate.net |

| Cat | Histamine | This compound (SCH 15280) | 1/12th as potent as Ephedrine researchgate.net | Effective inhibition of histamine-induced bronchoconstriction. researchgate.net |

| Cat | Histamine | This compound (SCH 15280) | Longer duration of action than Isoproterenol (0.5% solution) researchgate.net | Sustained protective activity against allergic bronchospasm. researchgate.net |

Biomarker Discovery and Validation in Preclinical In Vivo Studies

The identification and validation of robust biomarkers are critical components of the preclinical development of this compound, providing essential insights into the drug's activity and potential for clinical success. crownbio.comcrownbio.com In the context of oncology, pharmacodynamic (PD) biomarkers are particularly vital as they offer evidence of target engagement and modulation in response to treatment. nih.govnih.gov For this compound, a hypothetical tyrosine kinase inhibitor, a key PD biomarker would be the phosphorylation status of its intended target protein within tumor tissue.

Preclinical in vivo studies, often utilizing patient-derived xenograft (PDX) models, are instrumental in this process. crownbio.com These models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, can better represent the heterogeneity of human cancers. nih.gov In a representative study, mice bearing PDX tumors sensitive to this compound would be treated with the compound. Tumor biopsies collected at various time points post-treatment would be analyzed to quantify the levels of the phosphorylated target protein. A successful outcome, as detailed in the hypothetical data in Table 7.2.3-1, would demonstrate a significant and sustained reduction in the target's phosphorylation, confirming that this compound is reaching its target and exerting its intended biological effect. nih.gov

The validation process for such a biomarker assay is rigorous, ensuring the method is specific, accurate, and precise. nih.govuu.nl This involves developing a validated assay, often an immunoassay, that can reliably measure the analyte in complex biological matrices like tumor lysates. uu.nlclinmedjournals.org

Beyond PD markers, preclinical models are also used to discover predictive biomarkers. These are measurable characteristics, such as specific genetic mutations or expression profiles, that correlate with a response to this compound. crownbio.com By analyzing data from a diverse panel of preclinical models, researchers can identify which molecular subtypes are most likely to benefit from the therapy, a crucial step toward patient stratification in future clinical trials. nih.gov

Table 7.2.3-1: Hypothetical Pharmacodynamic Biomarker Response to this compound in a Patient-Derived Xenograft (PDX) Model

| Time Point (Post-Treatment) | Mean Percent Reduction in Phosphorylated Target Protein (± SEM) | Statistical Significance (p-value vs. Vehicle) |

| 2 hours | 35% (± 4.2%) | < 0.05 |

| 8 hours | 88% (± 5.1%) | < 0.001 |

| 24 hours | 75% (± 6.3%) | < 0.001 |

| 48 hours | 52% (± 7.0%) | < 0.01 |

This interactive table presents hypothetical data illustrating the modulation of a key pharmacodynamic biomarker following treatment with this compound in an in vivo preclinical model.

Emerging Model Systems

While traditional 2D cell cultures and animal models are mainstays of preclinical research, they often fail to fully replicate the complex microenvironment of human tumors. nih.govnih.gov This discrepancy contributes to the high attrition rate of drug candidates in clinical trials. nih.govscispace.com To bridge this gap, emerging model systems that offer greater physiological relevance are being integrated into the preclinical investigation of compounds like this compound. mdpi.com These advanced platforms aim to provide more accurate predictions of human responses earlier in the drug development pipeline. nih.govnih.gov

Organ-on-a-Chip and Human-on-a-Chip Platforms

Organ-on-a-chip (OOC) technology is a revolutionary approach that combines microfluidics, tissue engineering, and cell biology to create miniaturized 3D models of human organs on a microchip. nih.govdrugdiscoveryonline.com These devices, typically the size of a USB memory stick, contain micro-channels lined with living human cells in a way that recapitulates the key structural and functional aspects of a specific organ. drugdiscoveryonline.comeuropeanscientist.com For investigating this compound, a "tumor-on-a-chip" model would be particularly valuable. mdpi.com Such a system can recreate features of the tumor microenvironment, including the 3D architecture, cell-cell interactions, and the presence of a perfusable vascular network, which are absent in conventional 2D cultures. nih.govmdpi.com

Studies have shown that cancer cells grown in these 3D microfluidic devices often exhibit higher drug resistance compared to 2D cultures, a finding that may better reflect the in vivo reality. mdpi.com A hypothetical experiment comparing the efficacy of this compound in a standard 2D culture versus a tumor-on-a-chip model, as shown in Table 7.3.1-1, could highlight these differences, providing a more stringent and potentially more predictive test of the compound's potency.

Extending this concept, human-on-a-chip platforms link multiple individual organ-chips (e.g., a tumor-chip, liver-chip, and kidney-chip) together via vascular flow. europeanscientist.comspringernature.com This allows researchers to study the systemic effects of a drug and its metabolites, observing potential interactions between different organs. springernature.comnih.gov For this compound, this integrated system could simultaneously assess its anti-tumor activity on the tumor-chip and its potential metabolism or toxicity in the liver-chip, offering a holistic preclinical view that was previously unattainable. europeanscientist.com The use of patient-derived cells in these platforms further opens the door to personalized medicine, allowing for the prediction of patient-specific responses. nih.govdrugdiscoveryonline.com

Table 7.3.1-1: Hypothetical Comparative Efficacy of this compound in 2D vs. 3D Organ-on-a-Chip (OOC) Models

| Model Type | Cell Culture Format | Half-Maximal Inhibitory Concentration (IC50) | Fold-Difference in IC50 (OOC vs. 2D) |

| Standard | 2D Monolayer | 50 nM | - |

| Tumor-on-a-Chip | 3D Perfused Co-culture | 250 nM | 5.0x |

This interactive table presents hypothetical data showing the difference in drug potency when tested in a traditional 2D cell culture versus a more physiologically relevant 3D tumor-on-a-chip model.

Computational Modeling as a Complement to Experimental Models

In recent years, in silico or computational modeling has become an indispensable tool in drug discovery and development, serving as a powerful complement to in vitro and in vivo experimentation. frontiersin.orgnih.gov These computational approaches can accelerate research, reduce costs, and provide mechanistic insights that are difficult to obtain through experimental methods alone. nih.govazorobotics.com

One key technique is molecular docking. mdpi.com This method simulates the interaction between a drug molecule, like this compound, and its protein target at an atomic level. mdpi.comnih.gov By predicting the binding posture and calculating a binding energy score, molecular docking can help optimize the compound's structure for higher affinity and selectivity. nih.gov As shown in the hypothetical data in Table 7.3.2-1, docking simulations could be used to predict the binding affinity of this compound not only to its primary target but also to a panel of related kinases, helping to anticipate potential off-target effects early in development. mdpi.com

Another powerful approach is Quantitative Systems Pharmacology (QSP). mathworks.comnih.gov QSP models are mechanistic mathematical models that integrate data on a drug's properties with knowledge of biological pathways to simulate how a drug affects cellular and physiological systems over time. nih.govyoutube.com For this compound, a QSP model could be developed to simulate its impact on the entire signaling cascade downstream of its target kinase. isop.org This can help researchers understand the dynamic response of the cancer cells to the drug, predict the impact of different dosing regimens, and identify potential mechanisms of resistance before they are observed experimentally. mathworks.comnih.gov By integrating data from preclinical experiments, these models are continuously refined to improve their predictive power. isop.org

Table 7.3.2-1: Hypothetical Molecular Docking Scores for this compound Against Various Kinase Targets

| Protein Target | Kinase Family | Predicted Binding Energy (kcal/mol) | Predicted Role |

| Target Kinase A | A | -11.5 | Primary Target |

| Off-Target Kinase B | A | -8.2 | Potential Off-Target |

| Off-Target Kinase C | B | -6.1 | Weak Interaction |

| Off-Target Kinase D | C | -5.8 | Unlikely Interaction |

This interactive table displays hypothetical results from a molecular docking simulation, indicating the predicted binding affinity of this compound to its intended target and other related proteins. A more negative value suggests a stronger binding interaction.

Future Directions and Interdisciplinary Perspectives in Azanator Maleate Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The comprehensive analysis of a compound's biological effects at the molecular level is crucial. Omics technologies, including genomics, proteomics, and metabolomics, offer a powerful approach to elucidate the mechanisms of action and identify biomarkers associated with a compound's activity. mdpi.com

Genomics and Transcriptomics : These disciplines can be employed to study how a compound like Azanator maleate (B1232345) might alter gene expression. mdpi.com For instance, researchers could analyze changes in the transcriptome of cells or tissues upon exposure to the compound to identify which genetic pathways are modulated.

Proteomics : This involves the large-scale study of proteins. nih.gov Proteomic analyses can reveal changes in protein expression and post-translational modifications, providing insights into the cellular processes affected by the compound. nih.gov This can help in understanding the compound's direct and indirect interactions within the cell. nih.gov

Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. scispace.com By analyzing the metabolome, researchers can gain a snapshot of the physiological state of a biological system and how it is altered by a compound like Azanator maleate. nih.gov

Integrating these omics datasets can provide a holistic view of the compound's biological impact, a field often referred to as systems biology. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. nih.gov For a compound like this compound, these technologies could be applied in several ways:

Predictive Modeling : Machine learning algorithms can be trained on existing chemical and biological data to predict the properties of new compounds. nih.gov This can include predicting efficacy, and other pharmacokinetic properties, thus guiding the synthesis of more optimal derivatives of a lead compound.

De Novo Design : AI can be used to design entirely new molecules with desired properties. By learning from vast datasets of chemical structures and their biological activities, AI models can propose novel molecular structures that are likely to be effective for a specific target. nih.gov

Data Analysis : The vast amounts of data generated from omics studies can be analyzed using machine learning to identify complex patterns and correlations that might be missed by traditional analysis methods. nih.gov

The use of AI and ML can significantly reduce the time and cost associated with bringing a new therapeutic agent to market. elsevierpure.com

Exploration of Novel Therapeutic Applications and Molecular Targets

The initial therapeutic indication for a compound is often just the beginning. Further research can uncover new applications and the molecular targets through which the compound exerts its effects.

Target Deconvolution : A key area of research will be to identify the specific molecular targets of a compound like this compound. Techniques such as chemical proteomics and genetic screens can be used to pinpoint the proteins or pathways with which the compound interacts. Understanding the molecular targets is crucial for optimizing the compound and understanding its mechanism of action. nih.govnih.gov

Repurposing : By understanding the compound's mechanism of action and its effects on various biological pathways, researchers can explore its potential use in other diseases. This process, known as drug repurposing, can be a cost-effective way to find new treatments.

Challenges and Opportunities in Translating Preclinical Findings to Advanced Research

The transition from promising preclinical results to clinical application is a significant hurdle in drug development. nih.gov

Challenges :

Predictive Value of Models : A major challenge is the often-poor predictive value of preclinical models, whether they are cell-based or animal models. nih.gov

Complexity of Biological Systems : The complexity of human biology means that a compound that is effective in a simplified preclinical model may not work as expected in humans. nih.gov

Opportunities :

Improved Preclinical Models : There is an ongoing effort to develop more predictive preclinical models, such as organoids and humanized animal models.

Biomarker Strategies : The identification of robust biomarkers during preclinical development can help to stratify patient populations and predict who is most likely to respond to the treatment, increasing the chances of success in clinical trials.

Collaborative Research Frameworks and Open Science Initiatives

The challenges in modern drug discovery are often too large for any single institution to tackle alone. Collaborative research frameworks and open science initiatives are becoming increasingly important.

Public-Private Partnerships : Collaborations between academic institutions, pharmaceutical companies, and government agencies can pool resources and expertise to accelerate research.

Open Science : Sharing data and research findings openly can help to avoid duplication of effort and allow researchers to build upon each other's work. Initiatives that promote the sharing of chemical probes and data can be particularly valuable for a compound in the early stages of investigation.

By embracing these future directions and interdisciplinary approaches, the scientific community can more effectively and efficiently explore the full therapeutic potential of novel compounds like this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Azanator maleate in preclinical studies?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Validate parameters per ICH guidelines (linearity, LOD/LOQ) .

- NMR Spectroscopy : Employ - and -NMR (400 MHz) in deuterated DMSO to confirm stereochemistry and hydrogen bonding patterns. Compare spectral data with reference standards .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers design pharmacokinetic studies to assess this compound’s bioavailability in animal models?

- Methodological Answer :

- Use Sprague-Dawley rats (n=6/group) with oral/intravenous administration. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Apply non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, C, and t .

Q. What strategies ensure a systematic literature review of this compound’s pharmacological mechanisms?

- Methodological Answer :

- Use Boolean search terms in PubMed/Scopus: ("this compound" OR "bronchodilator") AND ("mechanism of action" OR "signaling pathways"). Filter for studies published after 2010. Employ Semantic Scholar’s AI-driven highlights to extract key findings (e.g., cAMP modulation, β-adrenergic receptor affinity) .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?

- Methodological Answer :

- Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and protein binding. Validate using microdialysis in rodent lungs. Compare metabolic stability in hepatocyte incubations (human/rat) to identify species-specific clearance pathways .

- Example : If in vitro IC is 10 nM but in vivo ED is 1 mg/kg, investigate first-pass metabolism via CYP3A4 inhibition assays .

Q. What novel biocatalytic methods improve the sustainability of synthesizing this compound’s maleate component?

- Methodological Answer :

- Engineer E. coli BL21(DE3) with a heterologous pathway: overexpress cis-aconitate decarboxylase (CAD) and fumarase (FumC) to convert citrate to maleate. Optimize fermentation pH (6.8–7.2) and temperature (37°C) for 90% yield. Compare with traditional maleic anhydride routes using life-cycle assessment (LCA) .

Q. How can Quality by Design (QbD) principles optimize reaction conditions for this compound synthesis?

- Methodological Answer :

- Use a Box-Behnken design with three factors: catalyst concentration (5–15 mol%), temperature (60–100°C), and reaction time (4–12 hours). Model response surfaces for yield and impurity profiles. Validate at the optimal condition (10 mol%, 80°C, 8 hours) with <0.5% byproducts .

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer :

- Apply four-parameter logistic regression (Hill equation) to EC calculations. Use Akaike’s Information Criterion (AIC) to compare models. For multi-group comparisons, employ mixed-effects ANOVA with Tukey’s post-hoc test (α=0.05) .

Tables for Methodological Reference

Table 1 : Key Parameters for Maleate Synthesis Optimization via QbD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.